molecular formula C9H8N2 B075383 4-Methyl-1,8-naphthyridine CAS No. 1569-17-1

4-Methyl-1,8-naphthyridine

Cat. No. B075383
CAS RN: 1569-17-1
M. Wt: 144.17 g/mol
InChI Key: GARZCKWHNSKEPP-UHFFFAOYSA-N
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Description

4-Methyl-1,8-naphthyridine is a derivative of 1,8-naphthyridine . It is an organic compound with the molecular formula C9H8N2 and a molecular weight of 144.18 . It is a white to yellow solid .


Synthesis Analysis

The synthesis of 1,8-naphthyridine derivatives has been achieved through various methods. One approach involves multicomponent reactions, the Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . Another method involves the use of 2-aminonicotinaldehyde as a starting material with a variety of carbonyl reaction partners .


Molecular Structure Analysis

The molecular structure of 4-Methyl-1,8-naphthyridine is characterized by the presence of a naphthyridine core, which is a fused system of two pyridine rings . The 4-methyl group is attached to one of the carbon atoms in the naphthyridine core .


Chemical Reactions Analysis

The chemical reactivity of 1,8-naphthyridine derivatives has been studied extensively. These compounds can react with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains . A greener method for the synthesis of substituted 1,8-naphthyridines has been developed, which involves the Friedländer reaction .


Physical And Chemical Properties Analysis

4-Methyl-1,8-naphthyridine is a white to yellow solid . It has a molecular weight of 144.18 .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The 1,8-naphthyridine scaffold, which includes 4-Methyl-1,8-naphthyridine, has gained immense attention in the fields of medicinal chemistry and drug discovery . It has shown potential in treating neurodegenerative and immunomodulatory disorders, along with its anti-HIV, antidepressant, and antioxidant properties .

Antimicrobial Applications

1,8-Naphthyridine derivatives, including 4-Methyl-1,8-naphthyridine, have shown significant antimicrobial activities . This makes them valuable in the development of new antimicrobial drugs .

Antiviral Applications

These compounds have also demonstrated antiviral properties . This suggests potential applications in the development of antiviral therapies .

Anticancer Applications

1,8-Naphthyridine derivatives have shown potential use in anticancer applications . This opens up possibilities for the development of new anticancer drugs .

Anti-inflammatory and Analgesic Applications

These compounds have shown anti-inflammatory and analgesic activities . This suggests they could be used in the development of drugs to treat inflammatory conditions and pain .

Applications in Neurological Disorders

1,8-Naphthyridine derivatives have shown potential applications in treating neurological disorders such as Alzheimer’s disease, multiple sclerosis, and depression .

Antihypertensive and Antiarrhythmic Applications

Substituted 1,8-naphthyridine compounds, including 4-Methyl-1,8-naphthyridine, are used as antihypertensives and antiarrhythmics . This suggests potential applications in the treatment of hypertension and arrhythmias .

Herbicide Safeners and Immunostimulants

These compounds are also used as herbicide safeners and immunostimulants . This suggests potential applications in agriculture and immunotherapy .

Mechanism of Action

Target of Action

4-Methyl-1,8-naphthyridine is a synthetic 1,8-naphthyridine antimicrobial agent . It is an inhibitor of the A subunit of bacterial DNA gyrase . DNA gyrase is an essential enzyme that is involved in the replication, transcription, and repair of bacterial DNA.

Mode of Action

The compound interacts with its target, the A subunit of bacterial DNA gyrase, and inhibits its function . This inhibition prevents the supercoiling of bacterial DNA, which is a crucial step in DNA replication. As a result, the bacterial cells are unable to replicate their DNA, leading to the cessation of cell division and eventually cell death .

Biochemical Pathways

The primary biochemical pathway affected by 4-Methyl-1,8-naphthyridine is the DNA replication pathway in bacteria . By inhibiting DNA gyrase, the compound disrupts the process of DNA supercoiling, a critical step in DNA replication. This disruption prevents the bacteria from replicating their DNA and dividing, thereby inhibiting their growth and proliferation .

Pharmacokinetics

As a synthetic 1,8-naphthyridine antimicrobial agent, it is expected to have similar pharmacokinetic properties to other compounds in this class . These properties can include good oral absorption, wide distribution in body tissues, metabolism in the liver, and excretion through the kidneys .

Result of Action

The primary result of the action of 4-Methyl-1,8-naphthyridine is the inhibition of bacterial growth and proliferation . By preventing the supercoiling of bacterial DNA, the compound disrupts DNA replication, leading to the cessation of bacterial cell division . This results in the death of the bacterial cells and the resolution of the bacterial infection .

Action Environment

The efficacy and stability of 4-Methyl-1,8-naphthyridine can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature

Safety and Hazards

4-Methyl-1,8-naphthyridine is classified as Acute toxicity, Oral (Category 4), H302, and Serious eye damage (Category 1), H318 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed and causes serious eye damage .

Future Directions

The wide range of biological activities exhibited by naphthyridine derivatives makes them a fascinating object of research with prospects for use in therapeutic purposes . The development of more eco-friendly, safe, and atom-economical approaches for the synthesis of 1,8-naphthyridines is of considerable interest to the synthetic community .

properties

IUPAC Name

4-methyl-1,8-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-4-6-11-9-8(7)3-2-5-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARZCKWHNSKEPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=NC2=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343297
Record name 4-Methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,8-naphthyridine

CAS RN

1569-17-1
Record name 4-Methyl-1,8-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1569-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-1,8-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 4-Methyl-1,8-naphthyridine an interesting compound for potential biological applications?

A1: While the provided research doesn't directly investigate biological applications, 4-Methyl-1,8-naphthyridine's structure holds promise. Research highlights that substituting 4-Methyl-1,8-naphthyridine with alkylamines in the 2 and 7 positions creates highly fluorescent compounds []. These derivatives are particularly interesting due to their ability to interact with guanine and guanine-cytosine base pairs, suggesting potential applications as fluorescent probes in biological systems [].

Q2: How does the structure of 4-Methyl-1,8-naphthyridine lend itself to forming complexes with metals?

A2: 4-Methyl-1,8-naphthyridine possesses nitrogen atoms within its aromatic structure, enabling it to act as a ligand and coordinate with metal ions. The research demonstrates this by successfully synthesizing a mixed-valence copper complex, Trichlorobis(4-methyl-1,8-naphthyridine)dicopper, using 4-Methyl-1,8-naphthyridine as the ligand []. This complex formation highlights the compound's potential in coordination chemistry and related fields.

Q3: What are the limitations of the available research in understanding the broader applications of 4-Methyl-1,8-naphthyridine?

A3: The available research primarily focuses on the synthesis and basic characterization of 4-Methyl-1,8-naphthyridine and its derivatives. While the synthesis of a copper complex [] and fluorescent derivatives [] hints at potential applications, there is limited information on the compound's reactivity, catalytic properties, or biological activity. Further research is needed to explore these aspects and fully understand its potential in various fields.

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